1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a trifluoromethyl-substituted phenyl group through a urea linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2,3’-bipyridine with a suitable halide under palladium-catalyzed conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Urea Linkage Formation: The final step involves the reaction of the bipyridine intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The bipyridine and phenyl moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, with reagents such as halogens or nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a scaffold for drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings with specific functional attributes.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of target proteins, leading to desired biological effects.
Comparison with Similar Compounds
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl substituents, offering different steric and electronic properties.
2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, providing a different coordination environment for metal ions.
The uniqueness of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea lies in its combination of a bipyridine moiety with a trifluoromethyl-substituted phenyl group, offering distinct chemical and biological properties not found in simpler bipyridine derivatives .
Properties
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-5-1-2-6-16(15)26-18(27)25-11-13-7-9-24-17(10-13)14-4-3-8-23-12-14/h1-10,12H,11H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAZMIJMFQBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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